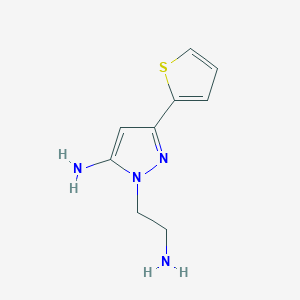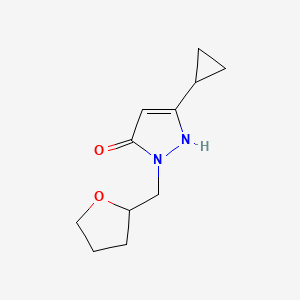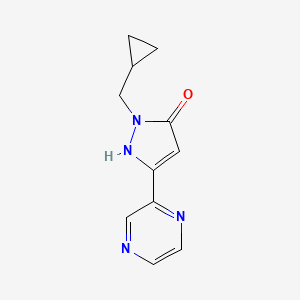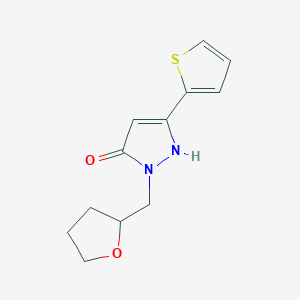![molecular formula C9H10F3N5 B1484042 1-(2-叠氮乙基)-3-(三氟甲基)-1,4,5,6-四氢环戊[c]吡唑 CAS No. 2097953-34-7](/img/structure/B1484042.png)
1-(2-叠氮乙基)-3-(三氟甲基)-1,4,5,6-四氢环戊[c]吡唑
描述
The compound “1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The compound also has an azido group (-N3) and a trifluoromethyl group (-CF3), which can significantly affect its reactivity and properties.
Synthesis Analysis
While the specific synthesis route for this compound isn’t available, pyrazole derivatives can be synthesized through various methods, including cyclization of β-amino cyclic ketones . The azido group might be introduced through nucleophilic substitution reactions, and the trifluoromethyl group could be introduced using trifluoromethylation reagents.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Pyrazole is a planar molecule due to the sp2 hybridization of its atoms . The presence of the azido and trifluoromethyl groups could introduce steric hindrance and electronic effects, influencing the overall structure.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The azido group is known for its high reactivity and can participate in various reactions, such as the Staudinger reaction or Click Chemistry . The trifluoromethyl group is generally considered stable but can influence the reactivity of the molecule due to its strong electron-withdrawing effect .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the trifluoromethyl group is highly electronegative, which could increase the compound’s polarity .科学研究应用
抗炎和抗菌剂
与本化合物密切相关的三氟甲基吡唑已被广泛研究其抗炎和抗菌特性。三氟甲基的定位,特别是在吡唑核上的3-或5-位,显著影响这些化合物的活性谱,提示了一种设计具有改进的功效和最小的副作用的新型剂的途径 (Kaur、Kumar 和 Gupta,2015)。
杂环合成
吡唑衍生物在杂环化合物的合成中用作多功能的构建模块。它们的反应性使它们对于生成各种杂环系统(例如吡唑咪唑和螺吡喃)很有价值,突出了它们在杂环化学和染料合成中的重要性 (Gomaa 和 Ali,2020)。
微波辅助合成
对包括吡唑在内的五元氮杂环体系的微波辅助合成的综述概述了在有机合成中使用微波能量的优势。这种方法提供了更清洁的化学反应,减少了反应时间,提高了产率,使其成为制备基于吡唑的杂环的有效方法 (Sakhuja、Panda 和 Bajaj,2012)。
抗癌剂
吡唑啉衍生物因其作为抗癌剂的潜力而被广泛研究。该研究强调了吡唑啉作为富电子氮载体的作用,将令人兴奋的电子性质与在开发新抗癌剂中的潜在动态应用相结合 (Ray 等人,2022)。
合成和生物评价
在各种条件(包括微波辐射)下合成和评估新型吡唑衍生物,以了解其潜在的物理和化学性质,例如抗菌和抗氧化活性。这些研究有助于了解吡唑衍生物在农用化学和制药领域广泛的应用 (Sheetal 等人,2018)。
有机磷偶氮
已经进行了包含吡唑的有机磷偶氮的研究,以使用核磁共振波谱和量子化学探索其立体化学结构。这项工作提供了对磷酸化 N-乙烯基偶氮及其异构化过程的结构特征的见解,可能适用于设计新材料或药效团 (Larina,2023)。
作用机制
Target of Action
Both pyrazole derivatives and compounds with a trifluoromethyl group have been found to have biological activity, suggesting that this compound could interact with various biological targets.
Mode of Action
Without specific studies on this compound, it’s difficult to say exactly how it interacts with its targets. Pyrazole derivatives have been found to have diverse functionality and stereochemical complexity , which could allow for various modes of interaction with biological targets.
Biochemical Pathways
Again, without specific studies, it’s hard to say exactly which biochemical pathways this compound affects. Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that they could affect a variety of biochemical pathways.
Result of Action
Some pyrazole derivatives have been found to have physiological and pharmacological activities , suggesting that this compound could have similar effects.
安全和危害
未来方向
生化分析
Biochemical Properties
1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known for its ability to enhance the stability and lipophilicity of molecules, making it a valuable addition in pharmaceutical and agrochemical applications . This compound interacts with various enzymes and proteins, including those involved in radical reactions and metabolic pathways. The azidoethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing biomolecules .
Cellular Effects
The effects of 1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole on cellular processes are multifaceted. It influences cell signaling pathways by modulating the activity of enzymes involved in radical reactions and metabolic processes . This compound can affect gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it has been observed to impact cellular metabolism by altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole exerts its effects through several mechanisms. The trifluoromethyl group enhances the compound’s ability to form stable interactions with biomolecules, including enzymes and proteins involved in radical reactions . The azidoethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing biomolecules . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, the compound may undergo degradation, leading to changes in its biochemical activity and effects on cellular function . Long-term studies have shown that the compound can have lasting effects on cellular processes, including alterations in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular processes, such as enhanced metabolic activity and improved gene expression regulation . At high doses, the compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular metabolism, and potential cytotoxicity . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells . The compound can undergo hydroxylation and conjugation reactions, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s activity and its impact on cellular processes . Additionally, the compound may influence metabolic flux by altering the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of 1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and effects on cellular processes . The presence of binding proteins can also affect the compound’s stability and availability within cells .
Subcellular Localization
The subcellular localization of 1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, and other organelles, where it exerts its biochemical effects . The localization of the compound can influence its activity and interactions with biomolecules, including enzymes and proteins involved in cellular processes .
属性
IUPAC Name |
1-(2-azidoethyl)-3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N5/c10-9(11,12)8-6-2-1-3-7(6)17(15-8)5-4-14-16-13/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWGSZTYWSTBFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(F)(F)F)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



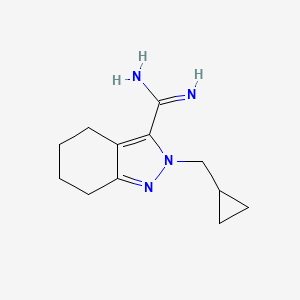
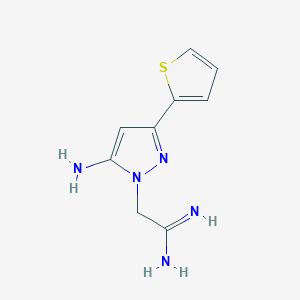
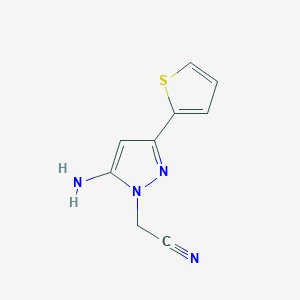
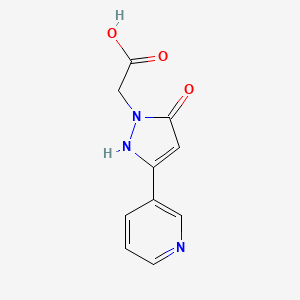


![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1483971.png)

![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1483973.png)
